molecular formula C31H35F6N4O5P B607539 Fosnetupitant CAS No. 1703748-89-3

Fosnetupitant

货号 B607539
CAS 编号: 1703748-89-3
分子量: 688.61
InChI 键: HZIYEEMJNBKMJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fosnetupitant is a medication used for the treatment of chemotherapy-induced nausea and vomiting . It is a prodrug of netupitant and is used in combination with palonosetron hydrochloride . It is formulated as the salt fosnetupitant chloride hydrochloride for intravenous use .


Molecular Structure Analysis

The molecular formula of Fosnetupitant is C31H35F6N4O5P . Its molecular weight is 688.6 g/mol . The structure of Fosnetupitant is complex, with several functional groups including piperazines and pyridines .


Physical And Chemical Properties Analysis

Fosnetupitant has a molecular weight of 688.6 g/mol . It is a solid substance that is soluble in DMSO .

科学研究应用

  1. 预防接受高度恶心原性化疗患者的CINV的功效:一项研究表明,福司奈替平有效地预防了接受顺铂基化疗的患者的CINV,这是一种高度恶心原性的治疗。研究指出,它有潜力作为单次静脉给药与其他抗恶心药物联合使用(Sugawara et al., 2019)

  2. 不同化疗方案中的安全性概况:另一项研究关注福司奈替平的安全性,特别是在接受蒽环素和环磷酰胺化疗的患者中的注射部位反应。它确认了有利的安全性概况,支持其在各种化疗方案中的使用(Matsuura et al., 2022)

  3. 与福司阿替平的比较:一项比较福司奈替平与福司阿替平(另一种神经激肽1受体拮抗剂)的研究发现,福司奈替平不劣于福司阿替平,并强调其较低的注射部位反应风险。这项研究强调了其作为CINV预防中有效替代品的潜力(Hata et al., 2021)

  4. 癌症患者的药代动力学和安全性:一项第1期研究调查了静脉NEPA(福司奈替平和帕洛诺司特的组合)在癌症患者中的药代动力学和安全性。研究显示,在癌症患者中,福司奈替平迅速转化为奈替平,并确认了与口服NEPA类似的安全性概况,提供了在给药方面额外的便利(Kurteva et al., 2019)

  5. 剂型稳定性分析:研究还包括开发和验证一种稳定性指示的UPLC方法,用于同时测定原料药和注射剂剂型中的福司奈替平和帕洛诺司特。这种方法确保了准确和精确的定量,对于有效的剂量和治疗至关重要(Venkatesh et al., 2022)

未来方向

Fosnetupitant is a promising antiemetic agent, but the patients evaluated in clinical studies were limited to those with certain cancer types. In the future, it will be necessary to confirm the efficacy and safety of antiemetic therapy including fosnetupitant in various cancers .

属性

IUPAC Name

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIYEEMJNBKMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35F6N4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027641
Record name Fosnetupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The fosnetupitant in this drug combination is a selective P/neurokinin-1 (NK-1) receptor antagonist. [Netupitant], the active moiety of fosnetupitant, is a selective neurokinin 1 (NK1) receptor antagonist with antiemetic activity. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP), which results in the prevention of chemotherapy-induced nausea and vomiting (CINV). Substance P is found in neurons of vagal afferent fibers innervating the brain-stem nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ), and may be present at high levels in response to chemotherapy. The NK-receptor is a G-protein receptor coupled to the inositol phosphate signal-transduction pathway and is found in both the nucleus tractus solitarii and the area postrema. Netupitant demonstrated 92.5% NK1 receptor occupancy at 6 hours, with 76% occupancy at 96 hours.
Record name Fosnetupitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14019
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fosnetupitant

CAS RN

1703748-89-3
Record name Fosnetupitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703748893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosnetupitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14019
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosnetupitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSNETUPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T672P80L2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
245
Citations
A Hata, I Okamoto, N Inui, M Okada… - Journal of Clinical …, 2022 - ingentaconnect.com
PURPOSE We evaluated the efficacy and safety of fosnetupitant (FosNTP) versus fosaprepitant (FosAPR) for preventing highly emetogenic chemotherapy-induced nausea and vomiting…
Number of citations: 17 www.ingentaconnect.com
K Matsuura, J Tsurutani, K Inoue, Y Tanabe, T Taira… - Cancer, 2022 - Wiley Online Library
BACKGROUND Fosnetupitant (FosNTP), an intravenous neurokinin 1 receptor antagonist, demonstrated a favorable safety profile with a potentially low risk of injection site reactions (…
M Abe, H Iihara, K Aogi - Advances in Therapy, 2023 - Springer
… fosnetupitant, a phosphorylated prodrug formulation of netupitant, was approved in Japan in 2022. Fosnetupitant … efficacy of single-agent fosnetupitant in the prevention of CINV, and to …
Number of citations: 1 link.springer.com
S Sugawara, N Inui, M Kanehara, M Morise… - Cancer, 2019 - Wiley Online Library
Background The current randomized, double‐blind, phase 2 study assessed the efficacy and safety profile of a single intravenous administration of fosnetupitant, a neurokinin 1 receptor …
T Tyler, A Schultz, A Venturini… - Clinical …, 2022 - Wiley Online Library
… The primary objective of this study was to assess the safety of fosnetupitant administered as a single IV infusion. The secondary objective was to identify the IV fosnetupitant dose that is …
Number of citations: 6 accp1.onlinelibrary.wiley.com
Y Shiraishi, A Hata, N Inui, M Okada, M Morise… - 2021 - ascopubs.org
12099 Background: Fosnetupitant (FN) is a phosphorylated pro-drug of netupitant that has high binding affinity for the neurokinin-1 (NK-1) receptor and a long half-life of 70 h. This …
Number of citations: 0 ascopubs.org
L Schwartzberg, E Roeland, Z Andric, D Kowalski… - Annals of …, 2018 - Elsevier
… Intravenous fosnetupitant chloride at dosages from 20 to 390 mg has been administered to … of fosnetupitant for the iv formulation is 235 mg (corresponding to 260 mg of fosnetupitant …
Number of citations: 34 www.sciencedirect.com
P Suman - European Journal of Biomedical, 2020 - researchgate.net
The present work concerns with the development of stability indicating the RP-HPLC method for simultaneous determination of Fosnetupitant (FTP) and Palonosetron (PNS). In the …
Number of citations: 2 www.researchgate.net
A Hata, Y Shiraishi, N Inui, M Okada, M Morise… - Oncology and …, 2022 - Springer
Introduction We describe the results of an exploratory analysis performed on the first head-to-head study (JapicCTI-194611) comparing two different intravenous (IV) neurokinin 1 (NK 1 …
Number of citations: 9 link.springer.com
N Inui, Y Toi, Y Yoneshima, M Morise, A Hata… - Advances in …, 2023 - Springer
… Fosnetupitant is a novel neurokinin 1 receptor antagonist (NK 1 RA) with favorable … This study assessed the efficacy of fosnetupitant in combination with palonosetron and …
Number of citations: 6 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。